molecular formula C16H14ClNO B5517147 3-(2-chlorophenyl)-N-(2-methylphenyl)acrylamide

3-(2-chlorophenyl)-N-(2-methylphenyl)acrylamide

Cat. No.: B5517147
M. Wt: 271.74 g/mol
InChI Key: MRWWLRDFFWLZNR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C16H14ClNO and its molecular weight is 271.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.0763918 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide Derivatives

Acrylamide and its derivatives, including compounds structurally similar to "3-(2-chlorophenyl)-N-(2-methylphenyl)acrylamide," have found numerous applications in scientific research due to their versatile chemical properties. These compounds are used worldwide to synthesize polyacrylamide, which serves as a soil conditioner, in wastewater treatment, in the cosmetic, paper, and textile industries, and as a solid support for protein separation by electrophoresis due to its gel-forming capabilities (Friedman, 2003).

Antipathogenic Activity of Acrylamide Derivatives

Acrylamide derivatives have been studied for their antipathogenic activity, particularly against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. Research has indicated the potential of acrylamide derivatives for development into novel antimicrobial agents with antibiofilm properties, highlighting the importance of specific structural features, such as halogenation, for enhanced activity (Limban, Marutescu, & Chifiriuc, 2011).

Applications in Polymer Chemistry

The controlled polymerization of acrylamide derivatives containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, demonstrates the utility of these compounds in designing polymers with specific properties. Such polymers can be synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, producing materials with controlled molecular weight and low polydispersity. These materials have potential applications in biotechnology and medicine due to their enhanced isotacticity and biocompatibility (Mori, Sutoh, & Endo, 2005).

Synthesis and Herbicidal Activity

Acrylamide derivatives have also been synthesized for use as herbicides, demonstrating good activity against specific agricultural pests. This application illustrates the chemical versatility of acrylamide derivatives in designing compounds with targeted biological activity, providing a foundation for developing novel herbicidal agents (Wang, Li, Li, & Huang, 2004).

Corrosion Inhibition

Research on acrylamide derivatives has extended into materials science, particularly in the study of corrosion inhibitors for metals in acidic environments. Certain acrylamide derivatives have shown effectiveness in protecting metals from corrosion, suggesting their potential utility in industrial processes that require corrosion resistance (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12-6-2-5-9-15(12)18-16(19)11-10-13-7-3-4-8-14(13)17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWWLRDFFWLZNR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.